Potency Comparison: MRGPRX1 Agonist 4 (EC50 0.1 μM) vs. ML382 (EC50 0.19 μM) vs. Closely Related Analogs (EC50 0.22–0.48 μM)
MRGPRX1 agonist 4 (compound 1t) demonstrates superior potency as a positive allosteric modulator compared to the widely used reference PAM ML382 and several closely related thieno[2,3-d]pyrimidine analogs from the same chemical series [1]. In a standardized calcium flux assay using HEK293 cells stably expressing human MRGPRX1 in the presence of 5 nM BAM8-22, compound 1t exhibited an EC50 of 0.1 μM [2]. This represents a 1.9-fold improvement in potency over ML382 (EC50 0.19 μM), the first reported MRGPRX1 PAM, and a 2.2-fold to 4.8-fold improvement over structurally related analogs compound 1f (EC50 0.22 μM) and compound 1a (EC50 0.48 μM) from the same optimization campaign [3].
| Evidence Dimension | Potency (EC50) in MRGPRX1 calcium flux assay with 5 nM BAM8-22 |
|---|---|
| Target Compound Data | EC50 = 0.1 μM (compound 1t / MRGPRX1 agonist 4) |
| Comparator Or Baseline | ML382: EC50 = 0.19 μM; compound 1f: EC50 = 0.22 μM; compound 1a: EC50 = 0.48 μM |
| Quantified Difference | 1.9-fold more potent than ML382; 2.2-fold more potent than 1f; 4.8-fold more potent than 1a |
| Conditions | HEK293 cells stably transfected with human MRGPRX1; calcium flux assay; 5 nM BAM8-22 as co-agonist |
Why This Matters
Higher potency enables lower compound consumption per experiment and may reduce off-target engagement at higher concentrations required for less potent analogs.
- [1] Berhane I, Hin N, Thomas AG, et al. Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). J Med Chem. 2022;65(4):3218-3228. doi:10.1021/acs.jmedchem.1c01709 View Source
- [2] Berhane I, Hin N, Thomas AG, et al. Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). J Med Chem. 2022;65(4):3218-3228. Table 1. doi:10.1021/acs.jmedchem.1c01709 View Source
- [3] Wen W, Wang Y, Li Z, et al. Discovery and characterization of a small molecule allosteric agonist of MrgX1. Probe Reports from the NIH Molecular Libraries Program. 2015. PMID: 26247025 View Source
